molecular formula C18H19N B14666157 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- CAS No. 36065-48-2

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE-

Katalognummer: B14666157
CAS-Nummer: 36065-48-2
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: DGCIZAKTLPGKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring

Vorbereitungsmethoden

The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- can be achieved through several synthetic routes. One common method involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.

Analyse Chemischer Reaktionen

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structure and reactivity. In medicine, it has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has industrial applications in the production of various chemicals and materials .

Wirkmechanismus

The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .

Vergleich Mit ähnlichen Verbindungen

5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- can be compared with other similar compounds, such as dibenzo[a,d]cycloheptatrienes and dibenzo[a,e]cycloheptenes. These compounds share a similar tricyclic structure but differ in their specific functional groups and substituents. The unique features of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-ETHYLAMINE, 10,11-DIHYDRO-5-METHYLENE- include its specific ethylamine and methylene substituents, which contribute to its distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

36065-48-2

Molekularformel

C18H19N

Molekulargewicht

249.3 g/mol

IUPAC-Name

2-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)ethanamine

InChI

InChI=1S/C18H19N/c1-13-17-8-3-2-5-14(17)9-10-15-6-4-7-16(11-12-19)18(13)15/h2-8H,1,9-12,19H2

InChI-Schlüssel

DGCIZAKTLPGKGI-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2=CC=CC=C2CCC3=C1C(=CC=C3)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.